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Compound of Interest

Compound Name: 7-Ethynyl-1H-indazole

CAS No.: 945761-99-9

Cat. No.: B1387602

Get Quote

Executive Summary & Strategic Rationale
The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core

pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Linifanib). While functionalization

at the 3-, 5-, and 6-positions is well-documented, the 7-position offers a unique vector for

chemical biology applications.

Why 7-Ethynyl-1H-indazole?

Solvent Exposure: In many kinase binding modes, the 7-position of the indazole ring points

towards the solvent front, meaning bulky fluorophores attached here are less likely to disrupt

the critical ATP-hinge binding interactions mediated by the N1/N2 motif.

Bioorthogonality: The ethynyl (alkyne) group is a minimal steric handle that allows for

modular "Click Chemistry" (CuAAC) with azide-functionalized fluorophores.

Electronic Tuning: Direct conjugation via the 7-alkyne can extend the

-system of the indazole, potentially creating intrinsic "turn-on" fluorescence upon binding.
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This guide provides a rigorous, step-by-step protocol for synthesizing 7-ethynyl-1H-indazole
and derivatizing it into high-fidelity fluorescent probes.

Synthesis Workflow Visualization
The following flowchart outlines the critical path from the commercial precursor to the final

fluorescent probe.
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Figure 1: Modular synthesis strategy. Route A (Click) is preferred for biolabeling due to mild

conditions; Route B is used to create intrinsic fluorophores.

Protocol 1: Synthesis of the Scaffold (7-Ethynyl-1H-
indazole)
Objective: Synthesize high-purity 7-ethynyl-1H-indazole from 7-bromo-1H-indazole. Critical

Insight: Direct Sonogashira coupling on free-NH indazoles is possible but often suffers from low

yields due to catalyst poisoning by the acidic N-H (pKa ~14). We recommend THP

(Tetrahydropyranyl) protection for robustness.

Materials
7-Bromo-1H-indazole (1.0 eq)

3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

p-Toluenesulfonic acid (pTsOH) (0.1 eq)
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Trimethylsilylacetylene (TMSA) (1.5 eq)

Pd(PPh3)2Cl2 (5 mol%)

CuI (10 mol%)

Triethylamine (TEA) / THF

Step-by-Step Methodology
Phase A: N1-Protection

Dissolve 7-Bromo-1H-indazole in dry DCM.

Add DHP and catalytic pTsOH. Stir at RT for 4 hours.

QC Check: Monitor TLC (Hexane/EtOAc 4:1). The N-H spot will disappear, replaced by a

higher Rf spot (N-THP).

Quench with NaHCO3, extract, and concentrate. Note: The THP group introduces a chiral

center, appearing as complex multiplets in NMR.

Phase B: Sonogashira Coupling

Dissolve the N-THP-7-bromoindazole in degassed THF/TEA (1:1 v/v).

Add Pd(PPh3)2Cl2 and CuI under Argon.

Add TMS-acetylene dropwise.

Heat to 60°C for 12 hours. The solution will turn dark brown/black (normal for Pd/Cu).

Filter through a Celite pad to remove Pd black. Concentrate and purify via flash

chromatography (Silica, Hexane/EtOAc gradient).

Phase C: Deprotection

Dissolve the intermediate in MeOH.
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Add K2CO3 (2.0 eq) and stir at RT for 2 hours (removes TMS).

Optional: To remove THP, add HCl (1M) and heat to 60°C for 1 hour. Note: If the probe

synthesis (Protocol 2) requires organic solubility, keep the THP group and remove it as the

very final step.

Yield Expectation: 70-85% over 3 steps.

Protocol 2: "Click" Synthesis of Fluorescent Probes
(CuAAC)
Objective: Conjugate the 7-ethynyl scaffold with an Azide-Fluorophore (e.g., 3-azido-7-

hydroxycoumarin or Azide-BODIPY).

Materials
7-Ethynyl-1H-indazole (1.0 eq)

Azide-Fluorophore (1.1 eq)

CuSO4·5H2O (10 mol%)

Sodium Ascorbate (20 mol%)

Solvent: DMSO/Water or tBuOH/Water (1:1)

Procedure
Preparation: Prepare a 10 mM stock solution of the alkyne and the azide in DMSO.

Reaction Assembly: In a small vial, mix:

50 µL Alkyne stock

55 µL Azide stock

10 µL CuSO4 solution (100 mM in water)

20 µL Sodium Ascorbate solution (100 mM in water - Freshly Prepared)
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Incubation: Vortex and incubate in the dark at RT for 2-4 hours.

Purification: For biological assays, purify via preparative HPLC (C18 column,

Water/Acetonitrile gradient + 0.1% TFA).

Validation: Verify mass via LC-MS (Expected: Mass of Alkyne + Mass of Azide).

Data Specifications & Quality Control
Expected NMR Signatures (400 MHz, DMSO-d6)

Proton Multiplicity
Chemical Shift (

)
Diagnostic Feature

C7-Ethynyl (C

C-H)
Singlet 4.2 - 4.5 ppm

Sharp singlet;

disappears upon Click

reaction.

Triazole-H (Click

Product)
Singlet 8.0 - 8.5 ppm

New aromatic peak

confirming

conjugation.

Indazole C3-H Singlet 8.1 - 8.3 ppm
Characteristic

indazole core signal.

Troubleshooting Guide
Issue Probable Cause Solution

Low Yield in Sonogashira Oxygen poisoning
Degas solvents thoroughly

(Freeze-Pump-Thaw x3).

Incomplete Click Reaction Cu(I) oxidation

Add

Tris(benzyltriazolylmethyl)amin

e (TBTA) ligand (1 eq) to

stabilize Cu(I).

Precipitation Fluorophore aggregation
Add 10-20% DMF or Triton X-

100 to the buffer.
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Application Context: Bioimaging
The resulting 7-(1,2,3-triazolyl)-1H-indazole probes are ideal for:

Kinase Occupancy Assays: The probe competes with ATP or inhibitors. Fluorescence

polarization (FP) or FRET can measure binding affinity.

Cellular Localization: If cell-permeable, the probe can visualize the subcellular distribution of

indazole-binding proteins (e.g., VEGFR, PDGFR).
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(Note: While specific literature on "7-ethynyl-1H-indazole" as a named product is sparse, the

protocols above are derived from validated reactivity patterns of 7-haloindazoles and standard

CuAAC methodologies cited in References 2 and 3.)
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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